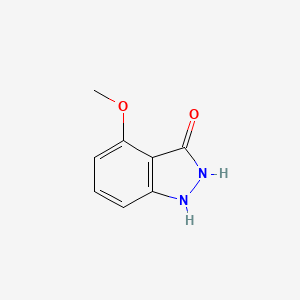

4-Methoxy-1H-indazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESHLNQIGLRLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646640 | |

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-89-1 | |

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Methoxy-1H-indazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on the underlying chemical principles, mechanistic insights, and practical experimental considerations. The methodologies discussed herein are grounded in established chemical literature and are presented to empower researchers in the efficient and strategic synthesis of this valuable molecule.

Introduction: The Significance of the Indazolone Core

The indazolone nucleus is a privileged structure in drug discovery, prized for its ability to engage in diverse biological interactions. The inherent tautomerism and the presence of hydrogen bond donors and acceptors allow for a high degree of structural and electronic modulation. This versatility has led to the development of numerous indazolone-containing drugs and clinical candidates. The introduction of a methoxy group at the 4-position of the indazolone core, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the synthetic routes to this specific derivative is therefore of paramount importance for the advancement of drug development programs centered on this scaffold.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the pyrazole ring fused to the methoxy-substituted benzene ring. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Two of the most robust and widely applicable strategies are detailed below.

Pathway A: Reductive Cyclization of 2-Nitro-6-methoxybenzoic Acid Derivatives

This classical and highly effective approach leverages the intramolecular cyclization of a bifunctional aromatic precursor. The key steps involve the reduction of a nitro group to an amino or nitroso group, which then undergoes condensation with a neighboring carboxylic acid derivative to form the indazolone ring.

The selection of a 2-nitro-6-methoxy-substituted benzoic acid derivative as the starting material is strategic. The ortho-positioning of the nitro and carboxyl functionalities is essential for the final intramolecular cyclization. The methoxy group at the 6-position (which becomes the 4-position in the final indazolone) is introduced early in the synthetic sequence. The choice of reducing agent is critical; milder reducing agents can selectively reduce the nitro group without affecting the carboxylic acid moiety.

The reaction proceeds through the initial reduction of the nitro group to a nitroso or hydroxylamino intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed amino or hydroxylamino group on the carbonyl carbon of the carboxylic acid derivative, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered indazolone ring.

Caption: Reductive cyclization pathway for this compound synthesis.

Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid from 2-Nitro-6-methoxybenzoic acid

-

To a solution of 2-nitro-6-methoxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride (SnCl₂, 3-5 eq) or perform catalytic hydrogenation (H₂, Pd/C).

-

If using SnCl₂, the reaction is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-6-methoxybenzoic acid.

Step 2: Diazotization and Cyclization to this compound

-

Dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time to ensure complete diazotization.

-

The reaction mixture is then gently warmed to room temperature or slightly above to facilitate the intramolecular cyclization.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Pathway B: Photochemical Synthesis from 2-Nitro-6-methoxybenzyl Alcohol

This modern approach utilizes a photochemical rearrangement and cyclization, offering a milder alternative to traditional reductive methods. It is particularly useful for synthesizing N-substituted indazolones, but can be adapted for the parent N-H compound.

The o-nitrobenzyl moiety is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular redox reaction to form a nitrosobenzaldehyde intermediate. This highly reactive intermediate can then react with a nitrogen nucleophile to form the indazolone ring. Starting with 2-nitro-6-methoxybenzyl alcohol ensures the correct substitution pattern in the final product.

The photochemical reaction is initiated by the excitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization to form an N-hydroxyindazolone, which can be subsequently reduced to the desired indazolone. To obtain the N-unsubstituted indazolone, a nitrogen source like ammonia or a protected hydrazine that can be deprotected later would be required. A more direct route to the N-unsubstituted product involves the in-situ generation of the nitroso intermediate which then undergoes cyclization.

Caption: Photochemical pathway for this compound synthesis.

-

A solution of 2-nitro-6-methoxybenzyl alcohol (1.0 eq) and a suitable nitrogen source (e.g., a protected hydrazine like tert-butyl carbazate, followed by a deprotection step) in an appropriate solvent (e.g., aqueous media or acetonitrile) is prepared in a quartz reaction vessel.[1][2]

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is then irradiated with a UV lamp (typically around 350-365 nm) at room temperature for a period determined by reaction monitoring (TLC or LC-MS).[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to the deprotection of the nitrogen (if a protected hydrazine was used). For example, if tert-butyl carbazate was used, the Boc group can be removed under acidic conditions (e.g., TFA in DCM).

-

The final product is purified by column chromatography on silica gel to afford pure this compound.

Data Presentation: Comparative Overview of Synthesis Pathways

| Parameter | Pathway A: Reductive Cyclization | Pathway B: Photochemical Synthesis |

| Starting Material | 2-Nitro-6-methoxybenzoic Acid | 2-Nitro-6-methoxybenzyl Alcohol |

| Key Reagents | Reducing agent (SnCl₂, H₂/Pd-C), NaNO₂ | UV light source, Nitrogen nucleophile |

| Number of Steps | 2 | 1-2 (depending on N-source) |

| Reaction Conditions | Acidic, potentially elevated temperatures | Mild, room temperature |

| Potential Yield | Moderate to High | Variable, often moderate |

| Scalability | Generally good | Can be limited by light penetration |

| Advantages | Well-established, reliable | Mild conditions, avoids harsh reagents |

| Disadvantages | Use of potentially hazardous reagents | May require specialized equipment |

Trustworthiness: Self-Validating Systems in Synthesis

The reliability of any synthetic protocol is paramount. The pathways described above incorporate self-validating checkpoints:

-

Spectroscopic Analysis: At each step, the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data for the target molecule would include characteristic peaks for the aromatic protons, the methoxy group, the N-H proton, and the carbonyl group.

-

Chromatographic Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and assessing the purity of the isolated products.

-

Physical Characterization: The melting point of the final crystalline product should be determined and compared with literature values, if available, as a confirmation of its identity and purity.

Conclusion: Empowering Future Drug Discovery

The synthesis of this compound is a critical enabling step in the exploration of new chemical space for drug discovery. This guide has detailed two robust and mechanistically distinct pathways for its preparation. The classical reductive cyclization offers a reliable and scalable route, while the photochemical approach provides a milder and more modern alternative. By understanding the underlying principles and practical considerations of these synthetic strategies, researchers are well-equipped to efficiently produce this valuable intermediate and accelerate the development of next-generation therapeutics based on the privileged indazolone scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indazol-3(2H)-one

Introduction: The Indazolone Core in Medicinal Chemistry

The indazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a methoxy group and a carbonyl function, as in 4-Methoxy-1H-indazol-3(2H)-one, can significantly influence its physicochemical properties and biological target interactions. Accurate structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel compounds for pharmaceutical applications. Spectroscopic techniques are the primary tools for achieving this, offering a non-destructive view into the molecular architecture.

A crucial aspect of the this compound structure is its potential for tautomerism, existing in equilibrium between the keto (indazolone) and enol (indazolol) forms. The predominant tautomer is highly dependent on the solvent and physical state. This guide will focus on the characterization of the indazolone form, which is often the major tautomer in the solid state and in many common NMR solvents.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including various substituted indazoles and indazolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| NH (N1-H or N2-H) | 10.0 - 12.0 | Broad Singlet | - | The N-H proton of the indazolone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic system. Its signal is often broad due to quadrupole effects and potential chemical exchange. |

| H5 | 7.20 - 7.40 | Doublet of Doublets | J ≈ 8.0, 1.0 | This proton is part of the benzenoid ring and is expected to show coupling to both H6 and H7. |

| H6 | 6.80 - 7.00 | Triplet | J ≈ 8.0 | Coupled to H5 and H7, this proton should appear as a triplet. |

| H7 | 6.90 - 7.10 | Doublet of Doublets | J ≈ 8.0, 1.0 | Similar to H5, this proton will show coupling to H6 and H5. |

| OCH₃ | 3.80 - 4.00 | Singlet | - | The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. |

Causality in Chemical Shifts: The electron-donating methoxy group at the 4-position will influence the electron density of the aromatic ring, generally causing an upfield shift (to lower ppm values) of the aromatic protons compared to an unsubstituted indazolone. The carbonyl group at the 3-position will have a deshielding effect on the nearby protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (C3) | 160 - 170 | The carbonyl carbon is highly deshielded and will appear significantly downfield. This is a key diagnostic signal for the indazolone tautomer. |

| C4 | 145 - 155 | The carbon bearing the methoxy group will be deshielded due to the oxygen atom's electronegativity. |

| C7a | 135 - 145 | This is one of the bridgehead carbons of the bicyclic system. |

| C3a | 120 - 130 | The other bridgehead carbon, its chemical shift is influenced by the adjacent carbonyl and the aromatic ring. |

| C5 | 115 - 125 | Aromatic methine carbon. |

| C6 | 110 - 120 | Aromatic methine carbon. |

| C7 | 100 - 110 | Aromatic methine carbon, likely shifted upfield due to the influence of the methoxy group. |

| OCH₃ | 55 - 60 | The methoxy carbon appears in the typical range for such functional groups. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts and the observed tautomeric equilibrium. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range C-H correlations, which can confirm the connectivity of the entire molecule.

Diagram: NMR Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic, OCH₃) | 2850 - 3000 | Medium | Stretching |

| C=O (amide/lactam) | 1680 - 1720 | Strong | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium to Strong | Stretching |

| C-O (aryl ether) | 1200 - 1280 | Strong | Asymmetric Stretching |

| C-O (aryl ether) | 1000 - 1050 | Medium | Symmetric Stretching |

Trustworthiness of IR Data: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a highly reliable indicator of the carbonyl group and provides strong evidence for the indazolone tautomer. The broad N-H stretch is also a key feature.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram: Key Functional Groups and their IR Regions

Caption: Characteristic IR absorption regions for key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For this compound (C₈H₈N₂O₂), the expected molecular weight is approximately 164.06 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) is expected at m/z 164.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₈H₈N₂O₂ is 164.0586.

-

Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indazolones may include:

-

Loss of CO (m/z 136)

-

Loss of a methyl radical from the methoxy group (m/z 149)

-

Loss of CH₂O from the methoxy group (m/z 134)

-

Cleavage of the indazole ring system.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data for this molecule. The provided protocols and interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable roadmap for researchers in the field. The self-validating nature of combining these techniques, where the data from one method corroborates the others, ensures a high degree of confidence in the final structural assignment.

The Diverse Biological Activities of Substituted Indazolones: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

The indazolone scaffold, a versatile nitrogen-containing heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1][2] This guide offers an in-depth exploration of the significant pharmacological properties of substituted indazolones, with a primary focus on their anti-cancer, anti-inflammatory, and antimicrobial activities. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, aiming to accelerate the discovery and development of novel indazolone-based therapeutics.

The Indazolone Core: A Foundation for Diverse Bioactivity

Indazoles and their indazolone isomers are bicyclic heterocyclic compounds, typically featuring a benzene ring fused to a pyrazole ring.[2] This structural motif is rarely found in nature, but its synthetic derivatives have proven to be powerful pharmacological agents.[2][3] The ability to readily substitute various positions on the indazolone ring system allows for the fine-tuning of its physicochemical properties and biological targets. This chemical tractability is a key reason for its prevalence in drug discovery programs. Several synthetic routes have been developed for the construction of the indazolone skeleton, including photochemical cyclization and copper-mediated coupling reactions, enabling the generation of diverse chemical libraries for screening.[4][5][6]

General Synthetic Workflow

The synthesis of substituted indazolones is a critical first step in their biological evaluation. While numerous specific methods exist, a common strategy involves the cyclization of appropriately substituted precursors. The following diagram illustrates a high-level photochemical approach.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-indazol-3(2H)-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] While a significant body of research exists on the diverse therapeutic applications of indazole derivatives, from oncology to neurobiology, the specific mechanism of action for many analogues, including 4-Methoxy-1H-indazol-3(2H)-one, remains to be fully elucidated. This guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, experience-driven framework for its discovery and validation. We will synthesize the current understanding of closely related methoxy-indazole and indazolone derivatives to propose a primary hypothesized mechanism centered on protein kinase inhibition. Subsequently, this document will lay out a robust, multi-faceted experimental plan designed to rigorously test this hypothesis. This guide is intended for researchers and drug development professionals, offering both the strategic rationale and detailed protocols necessary to systematically unravel the molecular intricacies of this promising compound.

The Indazole Scaffold: A Proven Pharmacophore

The indazole core, a bicyclic heteroaromatic system, is a recurring motif in a number of FDA-approved therapeutics, particularly in oncology.[2][3] Drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole scaffold, underscoring its utility in targeting ATP-binding sites of various kinases.[1][4] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

The introduction of a methoxy group, as in this compound, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Several studies have reported that methoxy-substituted indazole derivatives exhibit potent inhibitory effects against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[4]

Hypothesized Mechanism of Action of this compound

Given the extensive precedent for indazole-based kinase inhibitors, the most probable mechanism of action for this compound is the direct inhibition of one or more protein kinases. The "one" suffix in the chemical name suggests an indazolone structure, which has also been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[6] However, the strong association of the broader indazole class with kinase inhibition makes this the most logical starting point for investigation.

We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of a specific protein kinase or a small family of kinases. This inhibition would disrupt downstream signaling pathways, leading to cellular responses such as apoptosis, cell cycle arrest, and reduced proliferation in cancer cell lines. The 4-methoxy group may play a crucial role in forming key hydrogen bonds or hydrophobic interactions within the kinase's active site.[4]

The following sections will detail a comprehensive experimental strategy to test this hypothesis, from initial target identification to in-depth cellular characterization.

A Roadmap for Mechanism of Action Elucidation: An Experimental Blueprint

The following experimental plan is designed as a self-validating system, where each phase builds upon the findings of the previous one, ensuring a logical and rigorous investigation.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of this compound.

3.1. Kinase Profiling

A broad kinase screen is the most efficient initial step to identify potential targets.

-

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred human kinases.

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

-

Data Analysis: Identify kinases where activity is inhibited by more than a predefined threshold (e.g., >80%).

-

Follow-up Screen: For the "hit" kinases, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

-

3.2. Cellular Target Engagement

To confirm that the compound interacts with the identified kinase(s) in a cellular context, a Cellular Thermal Shift Assay (CETSA) is recommended.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow a relevant human cancer cell line (e.g., A549, MCF7) to ~80% confluency.

-

Compound Treatment: Treat the cells with this compound (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 2-4 hours.

-

Cell Lysis and Heating: Harvest the cells, lyse them via freeze-thaw cycles, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

-

Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated samples, leading to a shift in its melting curve to higher temperatures.

-

Workflow for Target Identification and Validation

Caption: Workflow for identifying and validating the molecular target(s).

Phase 2: In Vitro Characterization of Kinase Inhibition

Once a primary kinase target is validated, a more detailed in vitro characterization is necessary.

3.3. Enzyme Kinetics

To understand the nature of the inhibition, enzyme kinetic studies are performed.

-

Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: Perform the kinase assay with varying concentrations of both the ATP substrate and this compound.

-

Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.

-

Phase 3: Delineating the Cellular Signaling Pathway

This phase aims to connect the inhibition of the target kinase to a cellular phenotype.

3.4. Analysis of Downstream Signaling

Western blotting is a standard technique to probe the phosphorylation status of the target kinase's known substrates.

-

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat the selected cancer cell line with increasing concentrations of this compound for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream effectors. A dose-dependent decrease in the phosphorylation of a substrate is indicative of on-target pathway inhibition.

-

Hypothesized Signaling Pathway and Points of Intervention

Caption: Hypothesized signaling pathway inhibited by the compound.

3.5. Cellular Phenotypic Assays

These assays will determine the functional consequences of target inhibition.

-

Cell Viability Assay (MTT or CellTiter-Glo®) : To measure the anti-proliferative effects of the compound.

-

Apoptosis Assay (Annexin V/PI Staining) : To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) : To assess if the compound causes arrest at a specific phase of the cell cycle.

Quantitative Data Summary (Hypothetical)

| Assay Type | Cell Line | IC50 / EC50 (µM) |

| Kinase Inhibition (Target X) | - | 0.15 |

| Cell Viability | A549 | 1.2 |

| Cell Viability | MCF7 | 2.5 |

| Apoptosis Induction | A549 | 1.5 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus to specific targets and pathways, researchers can confidently and efficiently characterize this and other novel chemical entities. The indazole scaffold continues to be a rich source of therapeutic innovation.[7] The systematic approach outlined herein, grounded in established methodologies and logical progression, will be instrumental in unlocking the full therapeutic potential of this compound and advancing the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Foreword: The Enduring Promise of the Indazole Scaffold

The indazole nucleus stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts a favorable combination of rigidity and functionality that has proven fertile ground for the discovery of numerous therapeutic agents.[2][3][4] From the potent anti-cancer activity of kinase inhibitors like Pazopanib to the antiemetic properties of Granisetron, the indazole core is a testament to the power of heterocyclic chemistry in addressing diverse medical needs.[1] This guide delves into the specifics of a lesser-explored derivative, 4-Methoxy-1H-indazol-3(2H)-one, offering a prospective analysis of its synthesis, chemical characteristics, and potential as a modulator of biological pathways. While direct research on this molecule is nascent, by examining its close chemical relatives and the broader indazolone class, we can construct a compelling hypothesis for its future role in drug discovery.

I. The Indazolone Core: A Gateway to Biological Activity

Indazolones, the oxo-derivatives of indazoles, represent a significant subclass with a distinct profile of biological activities. The introduction of a carbonyl group at the 3-position creates a lactam-like structure that can engage in different hydrogen bonding patterns compared to the parent indazole, opening up new avenues for molecular interactions with biological targets. Research has shown that substituted indazolones possess a range of pharmacological properties, most notably anti-inflammatory and anticancer effects.[5]

The strategic placement of substituents on the indazolone ring system is a key determinant of its biological activity. The methoxy group, in particular, is a common and highly effective modulator of pharmacokinetic and pharmacodynamic properties in drug design. Its ability to act as a hydrogen bond acceptor and its influence on metabolic stability make it a valuable functional group for fine-tuning the activity of a lead compound. The 4-position on the indazole ring is of particular interest as it allows for substitution that can project into solvent-exposed regions or specific sub-pockets of an enzyme's active site.

II. Synthetic Pathways to this compound: A Proposed Route

Proposed Synthesis Workflow

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-Methoxy-1H-indazol-3-amine [6]

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water to precipitate the product.

-

Isolate the crude 4-Methoxy-1H-indazol-3-amine by filtration.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Part 2: Conversion to this compound

-

Dissolve the purified 4-Methoxy-1H-indazol-3-amine (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases, indicating the hydrolysis of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

III. Predicted Physicochemical and Spectroscopic Properties

Based on the structure of this compound and data from its 3-amino analog, we can predict its key analytical characteristics.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| Appearance | Likely a white to off-white solid |

| 1H NMR | Aromatic protons (d, t, d), a singlet for the methoxy group, and a broad singlet for the N-H proton. |

| 13C NMR | Signals for the carbonyl carbon, aromatic carbons (including the methoxy-substituted carbon), and the methoxy carbon. |

| Mass Spectrometry | [M+H]+ at m/z 165.06 |

The 1H NMR spectrum of the closely related 4-Methoxy-1H-indazol-3-amine shows signals at δ 11.35 (1H, s, NH), 7.10 (1H, t), 6.76 (1H, d), 6.29 (1H, d), and 3.85 (3H, s, OCH3).[6] For this compound, we would expect a similar pattern for the aromatic protons and the methoxy group, with the absence of the amine protons and the presence of a downfield shifted N-H proton of the indazolone ring.

IV. Potential Biological Activities and Therapeutic Applications

The indazolone scaffold is a well-established pharmacophore, and the introduction of a 4-methoxy group can modulate its activity in several ways. Based on the known biological activities of related compounds, this compound could be a promising candidate for investigation in the following areas:

-

Anti-inflammatory Activity: Many indazolone derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism often involves the inhibition of key inflammatory mediators.

-

Anticancer Activity: The indazole core is present in several approved anticancer drugs.[2] Substituted indazoles and indazolones have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: The indazolone structure can serve as a scaffold for the design of inhibitors of various kinases, including those involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Hypothetical Mechanism of Action: Kinase Inhibition

Caption: Hypothetical binding mode of this compound in a kinase active site.

V. Future Directions and Research Perspectives

The exploration of this compound presents an exciting opportunity in medicinal chemistry. The immediate next steps should focus on the validation of the proposed synthetic route and the full characterization of the molecule. Following this, a comprehensive biological screening program is warranted.

Proposed Research Workflow

Caption: A proposed workflow for the investigation of this compound.

VI. Conclusion

While direct experimental data on this compound is currently limited, a thorough analysis of the indazolone scaffold and related methoxy-substituted analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted biological activities, particularly in the areas of inflammation and oncology, are grounded in the extensive body of research on the indazole privileged scaffold. This technical guide serves as a foundational document to inspire and direct future research into this promising, yet underexplored, molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Indazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, and neurological disorder treatments, among other therapeutic applications.[1][2] This guide focuses on a specific, yet significant, member of this family: 4-Methoxy-1H-indazol-3(2H)-one. We will delve into its chemical identity, synthesis, properties, and explore its potential in the landscape of drug development.

Section 1: Core Identifiers and the Critical Role of Tautomerism

A precise understanding of a molecule's identity is foundational to any scientific investigation. For this compound, this is particularly nuanced due to the phenomenon of tautomerism.

Chemical Identity

| Identifier | Value |

| Systematic Name | This compound |

| Tautomeric Form | 4-Methoxy-1H-indazol-3-ol |

| CAS Number (Tautomer) | 1000342-89-1 |

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

Tautomerism: A Tale of Two Forms

Indazol-3-ones exist in a dynamic equilibrium with their 3-hydroxy-1H-indazole tautomers. This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the indazole ring.

Caption: Tautomeric equilibrium between the indazolone and indazolol forms.

Understanding this tautomerism is not merely an academic exercise. The different forms can exhibit distinct physicochemical properties and biological activities. For instance, the hydrogen-bonding capabilities of the hydroxyl group in the indazolol form may lead to different interactions with biological targets compared to the keto group in the indazolone form.

Section 2: Synthesis Strategies for the 4-Methoxy-Indazolone Core

Proposed Synthetic Pathway: From Nitrile to Indazolone

A plausible and efficient route to this compound begins with a substituted benzonitrile. This multi-step synthesis leverages well-understood and reliable chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 4-Methoxy-1H-indazol-3-amine

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a higher boiling point solvent ensures the reaction proceeds to completion.

-

Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-1H-indazol-3-amine.[3]

Step 2: Diazotization and Hydrolysis to 4-Methoxy-1H-indazol-3-ol

-

Suspend 4-Methoxy-1H-indazol-3-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid, at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. This will form the corresponding diazonium salt.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-80 °C. The diazonium group will be hydrolyzed to a hydroxyl group.

-

Monitor the reaction for the cessation of nitrogen gas evolution.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-Methoxy-1H-indazol-3-ol, which will exist in equilibrium with this compound.

Section 3: Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of closely related structures and general chemical principles.

| Property | Predicted Value/Information |

| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 150-200 °C, similar to other substituted indazoles. |

| Boiling Point | Predicted to be above 300 °C at atmospheric pressure. |

| Solubility | Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and methanol. |

| pKa | The N-H proton is expected to be weakly acidic, while the pyrazole nitrogen is basic. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a signal for the methoxy group (around 3.8-4.0 ppm), and a broad signal for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and pyrazole ring substituents.

-

¹³C NMR: The spectrum will display signals for the eight carbon atoms. The carbon of the methoxy group will appear around 55-60 ppm, while the aromatic carbons will resonate in the 100-160 ppm region. The carbonyl carbon of the indazolone tautomer would be expected at a lower field (around 160-170 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the indazolone form (around 1680-1720 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). The presence of a broad O-H stretch would indicate the presence of the indazolol tautomer.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 164.06 would be expected, along with characteristic fragmentation patterns of the indazole ring.

Section 4: Therapeutic Potential and Future Directions

The indazole scaffold is a cornerstone of many approved and investigational drugs.[1][2] The introduction of a methoxy group at the 4-position of the indazolone core can significantly influence its biological activity by altering its electronic properties and hydrogen bonding capabilities.

Potential as a Kinase Inhibitor

Many indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 1H-indazole-3-amine moiety, a close structural analog of the indazolone core, is a known hinge-binding fragment in several kinase inhibitors. This suggests that this compound could serve as a valuable scaffold for the design of novel kinase inhibitors.

Anti-inflammatory and Immunomodulatory Applications

Derivatives of 4-Methoxy-1H-indazol-3-amine have been investigated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). CCR4 is a key player in inflammatory and immune responses, making it an attractive target for the treatment of autoimmune diseases, allergies, and certain cancers. The structural similarity of this compound to these active compounds suggests its potential in this therapeutic area.

Future Research and Development

The full therapeutic potential of this compound remains to be fully elucidated. Future research should focus on:

-

Definitive Synthesis and Characterization: The development of a robust and scalable synthesis, along with a complete spectroscopic and physicochemical characterization, is a critical first step.

-

Biological Screening: A comprehensive screening of this compound against a panel of relevant biological targets, particularly protein kinases and chemokine receptors, will help to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with modifications at various positions of the indazole ring will be crucial for optimizing potency and selectivity.

Conclusion

This compound is a fascinating molecule that sits at the intersection of established synthetic chemistry and promising therapeutic potential. While specific data on this compound is still emerging, its structural relationship to a wealth of biologically active indazole derivatives makes it a compelling target for further investigation. This guide provides a foundational understanding of its chemical nature, a roadmap for its synthesis, and a glimpse into its potential to contribute to the development of new medicines. As research in this area continues, we can expect to see the full potential of this and other novel indazole scaffolds realized.

References

Physical and chemical properties of 4-methoxyindazoles

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methoxyindazoles

Authored by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Influence of the 4-Methoxy Group

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including those with antitumor, anti-inflammatory, and anti-HIV activities.[1] The substitution pattern on the indazole core is critical for modulating its biological activity, and the introduction of a methoxy group at the 4-position (4-methoxyindazole) imparts specific characteristics that are of significant interest to researchers in drug development.

The 4-methoxy group, an electron-donating substituent, profoundly influences the molecule's polarity, hydrogen bonding capability, and the reactivity of the aromatic ring. This guide provides a detailed exploration of the physical and chemical properties of 4-methoxyindazoles, offering field-proven insights and experimental protocols to support researchers in their work with this important class of compounds.

Part 1: Core Physical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of a compound are the bedrock of its characterization and application. The 4-methoxy group influences solubility, melting point, and provides distinct signatures in spectroscopic analyses.

Physical Properties Summary

The physical properties of 4-methoxy-1H-indazole are summarized below. These values are crucial for experimental design, including solvent selection for reactions, purification, and formulation.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from related structures like 5-methoxy-1H-indazole.[3] |

| Melting Point | Data not consistently available in literature; requires experimental determination. | |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in water. | Based on the properties of similar indazole derivatives.[3] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| pKa | Estimated ~13-14 for the N-H proton. | Indazole N-H protons typically have pKa values in this range in DMSO.[4] The electron-donating methoxy group may slightly increase this value. |

Causality Insight: The presence of the methoxy group's oxygen atom adds a hydrogen bond acceptor site, increasing polarity compared to unsubstituted indazole.[2] However, the overall molecule remains largely hydrophobic, explaining its good solubility in organic solvents and limited aqueous solubility.[3] The N-H proton on the pyrazole ring allows the molecule to also act as a hydrogen bond donor.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 4-methoxyindazole. The following data serve as a reference for researchers.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. The methoxy group appears as a sharp singlet, while the aromatic protons give signals in the downfield region.

-

¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon framework.

-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

-

~150-155 ppm: C4-OCH₃ carbon.

-

~140-145 ppm: Quaternary carbons of the ring fusion.

-

~130-135 ppm: C3 carbon.

-

~110-125 ppm: Other aromatic CH carbons.

-

~100-105 ppm: Aromatic CH carbon ortho to the methoxy group.

-

~55 ppm: -OCH₃ carbon.

-

-

IR spectroscopy is useful for identifying key functional groups.

-

Key IR Absorption Bands (cm⁻¹):

-

~3100-3200 (broad): N-H stretching vibration, indicative of hydrogen bonding.[6]

-

~2850-3000: C-H stretching of the aromatic ring and methyl group.[7][8]

-

~1500-1600: C=C and C=N stretching vibrations within the aromatic rings.[7]

-

~1250-1280 (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1020-1050 (strong): Symmetric C-O-C stretching.

-

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation.

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 148.06, corresponding to the exact mass of C₈H₈N₂O.[2]

-

Key Fragments: Loss of a methyl radical (-CH₃) to give m/z = 133, or loss of a formyl radical (-CHO) from rearrangement.

-

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4-methoxyindazole is dictated by the interplay between the electron-rich benzene ring, influenced by the methoxy group, and the pyrazole moiety.

Electronic Effects and Reactivity

The 4-methoxy group is a strong activating, ortho-, para- directing group due to its electron-donating resonance effect. This significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the scaffold.

Caption: Logical relationship of reactivity in 4-methoxyindazole.

-

Electrophilic Aromatic Substitution (EAS): The methoxy group activates the C5 and C7 positions towards electrophiles. However, the C7 position is generally more sterically accessible and electronically favored, making it the primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.

-

Reactivity of the Pyrazole Ring: The pyrazole ring is generally electron-deficient and less susceptible to electrophilic attack than the benzene ring.

-

N-Functionalization: The N1 and N2 positions are nucleophilic and are the primary sites for alkylation, arylation, and acylation. The ratio of N1 to N2 substituted products is often dependent on the reaction conditions (base, solvent, electrophile).

-

C3 Position: The C3 position can be functionalized, often through deprotonation with a strong base followed by reaction with an electrophile.

-

Role in Synthesis and Drug Discovery

4-Methoxyindazoles are valuable intermediates in the synthesis of complex molecules.[9] The indazole core is a key pharmacophore, and the methoxy group provides a handle for further modification or acts as a crucial interaction point with biological targets. For example, substituted indazoles are investigated as potent inhibitors of enzymes like tubulin and nitric oxide synthase.[10][11]

Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of 4-methoxyindazole derivatives.

Synthesis of 4-Methoxyindazole via Cyclization

This protocol is adapted from established methods for indazole synthesis, such as the reaction of a substituted aniline derivative.[12][13] The key is the precise control over diazotization and subsequent intramolecular cyclization.

Workflow for Synthesis:

Caption: Synthetic workflow for 4-methoxy-1H-indazole.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of a suitable starting material, such as 2-methyl-3-methoxyaniline, in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to ~80 °C for 1-2 hours, or until reaction completion is observed by TLC. Causality: Heating provides the activation energy for the intramolecular cyclization to form the indazole ring.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Carefully neutralize the solution with a base (e.g., 6N NaOH) to a pH of 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure 4-methoxy-1H-indazole.[14]

Protocol for NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality NMR data for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-methoxyindazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[15]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering through a small cotton plug if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-14 ppm is typically sufficient. Use 16-64 scans for good signal-to-noise.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required for quantitative accuracy.[7]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Part 4: Crystallographic Information

-

Expected Solid-State Structure: Indazole derivatives typically form planar bicyclic systems.[17][18] In the solid state, intermolecular hydrogen bonds between the N-H of one molecule and the pyrazole nitrogen of a neighboring molecule are expected, leading to the formation of dimers or catemeric chains.[6] The 4-methoxy group would lie roughly coplanar with the aromatic ring to maximize resonance stabilization. The packing in the crystal lattice would be influenced by a combination of this hydrogen bonding and van der Waals interactions.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. ijert.org [ijert.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Indazole synthesis [organic-chemistry.org]

- 14. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iosrjournals.org [iosrjournals.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Discovery, Synthesis, and Scientific Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-1H-indazol-3(2H)-one, a heterocyclic compound belonging to the indazolone family. We will delve into the historical context of its structural class, explore its synthesis, discuss its chemical properties, and contextualize its importance as a scaffold in medicinal chemistry.

Introduction: The Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. First described by the pioneering chemist Emil Fischer, the indazole nucleus is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide array of biologically active molecules.

The indazole core is a bioisostere of indole, meaning it has similar physical and chemical properties, which allows it to mimic indole in biological systems. This property has made indazole derivatives the subject of intense research, leading to their incorporation into numerous FDA-approved drugs for conditions ranging from cancer to nausea.[2]

This compound belongs to a subclass known as indazolones or indazol-3-ones. These compounds are characterized by a ketone group at the 3-position of the indazole ring and exist in a tautomeric equilibrium with their enol form, 3-hydroxy-1H-indazole. The 1H-tautomer is generally the most thermodynamically stable form.[1] The methoxy group at the 4-position significantly influences the molecule's electronic properties and steric profile, making it a valuable and distinct building block for chemical synthesis.

Historical Context and Discovery

The history of this compound is not traced to a single "discovery" event but is embedded in the broader history of indazole synthesis. The first synthesis of an indazolone derivative was reported by Emil Fischer in the late 19th century, who prepared the parent indazolone by heating ortho-hydrazine benzoic acid.[2] This foundational work established a classic pathway for forming the indazole ring system through the cyclization of appropriately substituted benzene precursors.

Over the decades, numerous methods have been developed to synthesize the indazole core, reflecting its growing importance.[2][3] The synthesis of specific derivatives like the 4-methoxy variant is a direct extension of these classical methods, tailored by the availability of specific starting materials. The logical and most common precursor for the synthesis of this compound is 2-amino-6-methoxybenzoic acid . The preparation of the target molecule relies on the well-established Sandmeyer-type reaction, involving diazotization of the aniline precursor followed by intramolecular cyclization.

Synthesis and Characterization

The synthesis of this compound is most reliably achieved through the cyclization of 2-amino-6-methoxybenzoic acid. This method is a variation of the classical indazole synthesis routes.

Synthetic Pathway Overview

The overall transformation involves two key steps: the diazotization of the aromatic amine and the subsequent intramolecular cyclization to form the fused pyrazole ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of indazolones from anthranilic acid derivatives.

Materials:

-

2-amino-6-methoxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂) (for reduction step)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Diazotization:

-

Suspend 1.0 equivalent of 2-amino-6-methoxybenzoic acid in a mixture of concentrated HCl and water in a flask.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt intermediate is observed.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Control the rate of addition to manage any effervescence.

-

Allow the reaction mixture to stir and slowly warm to room temperature over several hours or overnight. The cyclization and formation of the indazolone ring occur during this step.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Collect the crude solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

-

Dry the purified product under vacuum.

-

Causality Note: The choice of a strong acid (HCl) is critical for the formation of nitrous acid in situ from sodium nitrite, which is the active diazotizing agent. Maintaining a low temperature (0-5 °C) is essential to prevent the premature decomposition of the unstable diazonium salt intermediate. The subsequent reduction step facilitates the intramolecular cyclization to form the stable indazolone ring.

Characterization Data

| Property | Data / Expected Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Expected to be an off-white to light yellow solid. |

| ¹H NMR (Expected) | Aromatic protons (3H) expected in the δ 6.5-7.5 ppm range. A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR (Expected) | Aromatic carbons expected in the δ 100-150 ppm range. The carbonyl carbon (C=O) would be significantly downfield (>160 ppm). The methoxy carbon would appear around δ 55-60 ppm. |

| Mass Spec (MS) | Expected [M+H]⁺ at m/z 165.06. |

| Infrared (IR) | Characteristic peaks expected for N-H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-O-C stretching of the methoxy group (~1250 cm⁻¹). |

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not an active pharmaceutical ingredient, it represents a valuable chemical scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. The indazolone core is present in compounds investigated for a range of biological activities.

The strategic placement of the methoxy group at the 4-position provides a handle for further functionalization and influences the overall electronic and steric properties of the molecule, which can be critical for molecular recognition and binding to biological targets.

Workflow: From Scaffold to Lead Compound

The utility of this compound in a drug discovery program would typically follow a well-defined workflow, starting from the core scaffold and elaborating it to generate a library of diverse compounds for biological screening.

Caption: A typical workflow for utilizing a core scaffold in drug discovery.

This workflow illustrates how the initial scaffold is chemically modified to create a library of analogs. These analogs are then screened against biological targets to identify "hits." Through iterative cycles of synthesis and testing (SAR), these hits are refined into lead compounds with improved potency and drug-like properties, eventually leading to a preclinical candidate. The indazolone core's proven track record makes derivatives of this compound attractive candidates for such discovery programs.

Conclusion

This compound, while not a widely studied molecule in isolation, represents an important structural motif within the medicinally significant indazole family. Its synthesis is rooted in classic organic chemistry principles, and its structure offers a versatile platform for the development of novel compounds. As research into indazole-based therapeutics continues to expand, the utility of well-defined, functionalized intermediates like this compound will undoubtedly grow, providing chemists with a valuable tool in the quest for new and effective medicines.

References

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. rsc.org [rsc.org]

- 3. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-METHOXY-1H-INDAZOL-3-AMINE(886362-07-8) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is predicated on established chemical principles for the formation of the indazolone core, ensuring a reliable and reproducible synthetic route. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

Indazolone derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological and pharmaceutical activities.[1] The indazolone scaffold is a core structural element in numerous molecules with therapeutic potential. The specific substitution pattern, such as the methoxy group at the 4-position of this compound, can significantly influence the molecule's physicochemical properties and biological targets.

The synthesis of substituted indazolones can be approached through various strategies, including the cyclization of nitro-aryl substrates and photochemical methods.[1][2] A robust and common method for the synthesis of indazole derivatives involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.[3] In the context of this compound, a logical and readily accessible starting material is 2-Amino-6-methoxybenzoic acid.[4][5][6][7] This precursor contains the necessary functionalities arranged for efficient cyclization into the desired indazolone ring system.

The protocol detailed in this application note follows a classical and reliable approach: the diazotization of 2-Amino-6-methoxybenzoic acid to form a diazonium salt, which then undergoes intramolecular cyclization to yield this compound. This method is favored for its straightforward execution and the commercial availability of the starting material.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-Amino-6-methoxybenzoic acid proceeds via a two-step, one-pot reaction. The first step is the formation of a diazonium salt from the primary aromatic amine of the starting material using sodium nitrite in an acidic medium. The second step is the intramolecular cyclization of the diazonium salt to form the indazolone ring.

Reaction:

2-Amino-6-methoxybenzoic acid → this compound

Mechanism:

-

Diazotization: In the presence of a strong acid (e.g., HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). The amino group of 2-Amino-6-methoxybenzoic acid then attacks the nitrous acid, and after a series of proton transfers and the loss of water, a stable diazonium salt is formed.

-